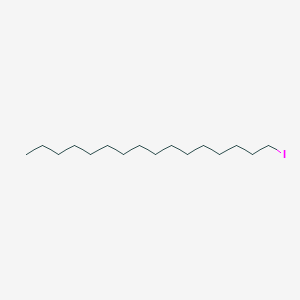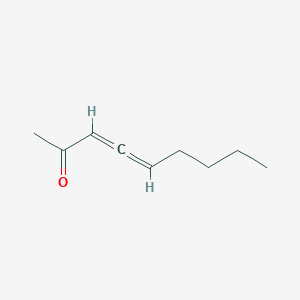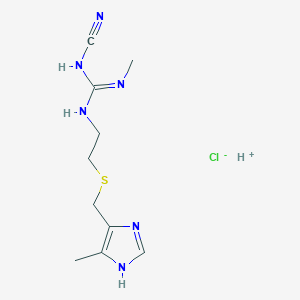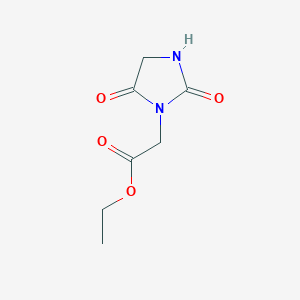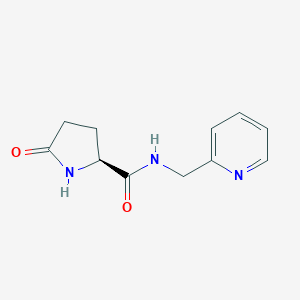![molecular formula C10H14O B047712 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) CAS No. 119336-54-8](/img/structure/B47712.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bicyclic compound with a seven-membered ring and has two methyl groups attached to the ring. 2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI).
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in chemical reactions due to its unique structure. It is also known to undergo Diels-Alder reactions with various dienophiles.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI). However, it has been reported to exhibit antimicrobial activity against various microorganisms such as Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is its unique structure, which makes it a useful starting material for the synthesis of various organic compounds. However, its limited availability and high cost can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI). One of the most promising areas of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to explore its potential applications in the field of drug discovery and organic synthesis.
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) is a unique compound that has gained significant attention in scientific research. Its potential applications in the field of organic synthesis and drug discovery make it an important area of research. Further studies are needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) involves several steps. One of the most common methods involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting product is then subjected to a series of chemical reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a starting material for the synthesis of various organic compounds such as chiral amino acids, heterocyclic compounds, and natural products. Additionally, it has been used as a building block for the synthesis of drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
119336-54-8 |
|---|---|
Produktname |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-7-8-3-4-9(5-8)10(7,2)6-11/h3-4,6-9H,5H2,1-2H3 |
InChI-Schlüssel |
MWIMNADEOQZXBT-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1(C)C=O)C=C2 |
Kanonische SMILES |
CC1C2CC(C1(C)C=O)C=C2 |
Synonyme |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



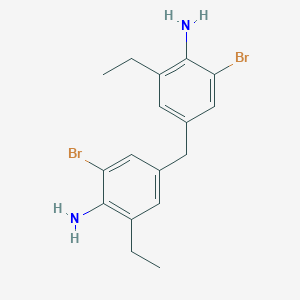
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)
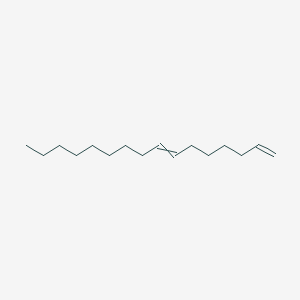
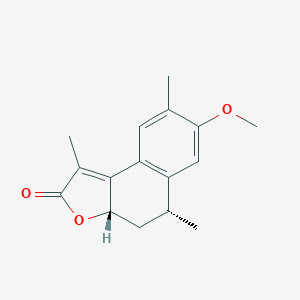

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
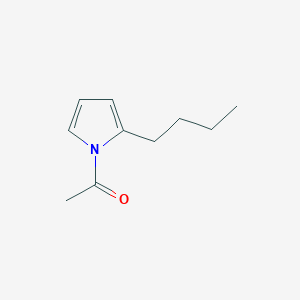
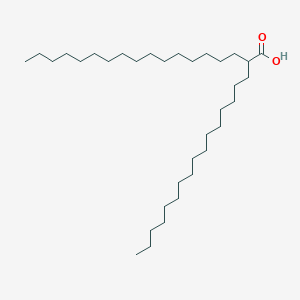
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
